Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate
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Overview
Description
Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate is a chemical compound with the molecular formula C15H20N4O4 and a molecular weight of 320.3437 . This compound is known for its unique structure, which includes a pyrrolidine ring, a benzyl group, and a carbamate functional group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate typically involves the reaction of benzyl carbamate with pyrrolidine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development for its biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from binding. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(2-dimethylaminoethylcarbamoyl)ethyl]carbamate
- Benzyl N-[(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate
- Benzyl N-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate
Uniqueness
Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate is unique due to its specific structure, which includes a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
CAS No. |
92653-95-7 |
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Molecular Formula |
C15H20N4O4 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
benzyl N-[2-oxo-2-[2-(pyrrolidine-2-carbonyl)hydrazinyl]ethyl]carbamate |
InChI |
InChI=1S/C15H20N4O4/c20-13(18-19-14(21)12-7-4-8-16-12)9-17-15(22)23-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10H2,(H,17,22)(H,18,20)(H,19,21) |
InChI Key |
UKRNHXVKPRYWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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